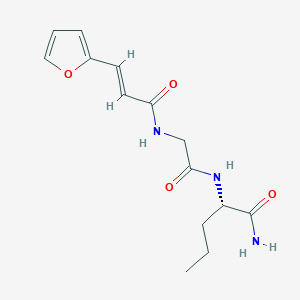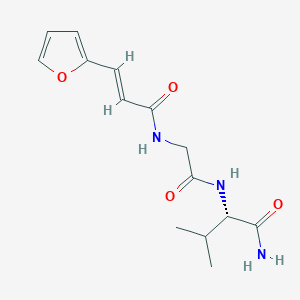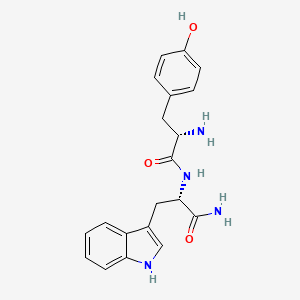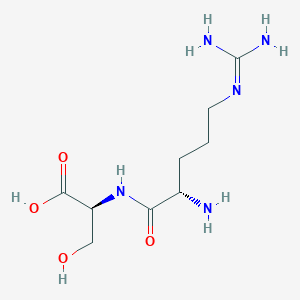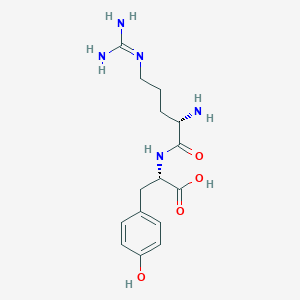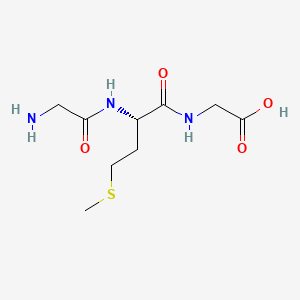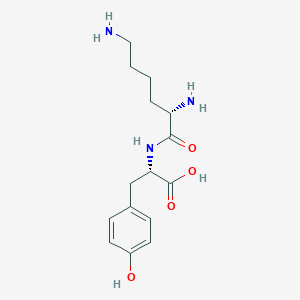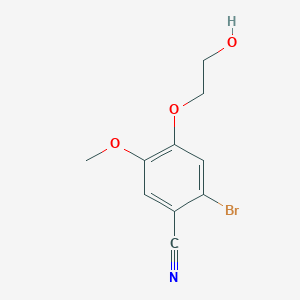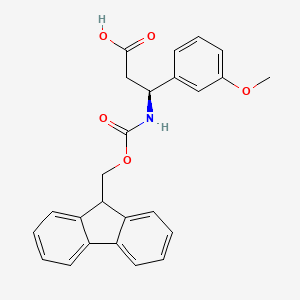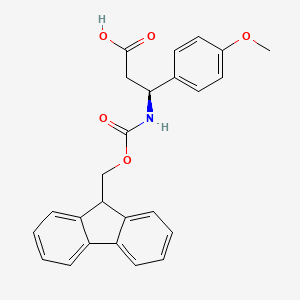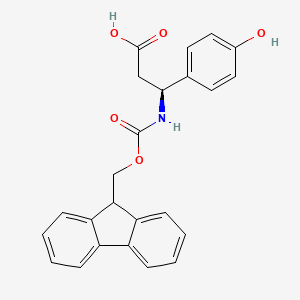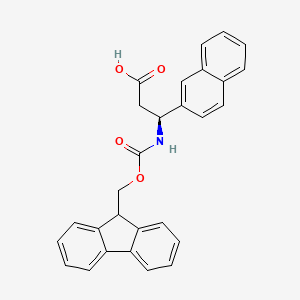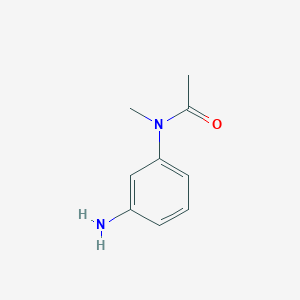
N-(3-aminophenyl)-N-methylacetamide
Descripción general
Descripción
N-(3-aminophenyl)-N-methylacetamide is a compound that can be considered a derivative of N-methylacetamide, which is the simplest molecule containing a peptide bond and serves as a basic structural unit of peptide chains in proteins . The compound of interest, however, is substituted with an amino group on the phenyl ring, which could potentially affect its chemical and physical properties, as well as its interaction with biological systems.
Synthesis Analysis
The synthesis of related N-substituted acetamides typically involves the reaction of an appropriate amine with an acyl chloride or an ester under suitable conditions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Although the specific synthesis of N-(3-aminophenyl)-N-methylacetamide is not detailed in the provided papers, a similar approach could be hypothesized for its synthesis.
Molecular Structure Analysis
The molecular structure of N-substituted acetamides can be quite complex, with potential for intra- and intermolecular hydrogen bonding. For example, substituted N-(2-hydroxyphenyl)acetamides showed evidence of intra- and intermolecular hydrogen bonds in solution, as determined by variable temperature NMR experiments . The molecular structure of N-methylacetamide itself has been studied using X-ray crystallography, revealing static disorder and the configuration of the peptide bond .
Chemical Reactions Analysis
N-substituted acetamides can participate in various chemical reactions, primarily due to the reactivity of the amide group. The amide group can engage in hydrogen bonding, as seen in the crystal structure of N-((diphenylamino)methyl)acetamide, where extended chains form through N—H⋯O hydrogen bonds . The presence of the amino group on the phenyl ring in N-(3-aminophenyl)-N-methylacetamide could also offer additional sites for reactions, such as electrophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides can be influenced by the nature of the substituents. The IR spectrum of N-methylacetamide shows characteristic peaks for amide I, II, and III bands, which are important for understanding the amide infrared spectrum . The presence of substituents can alter these spectral properties, as well as the melting and boiling points, solubility, and stability of the compound. The electronic behavior of intramolecular hydrogen bonds in substituted acetamides has been established by NBO studies, which can affect the physical properties .
Aplicaciones Científicas De Investigación
Density Functional Theory (DFT) Analysis
Research on N-methylacetamide and related compounds provides insight into their chemical properties and potential applications in various fields. A study by Ji et al. (2020) utilized Density Functional Theory (DFT) to calculate the infrared (IR) spectrum of N-methylacetamide, focusing on amide I, II, and III bands. This research is crucial for understanding the chemical behavior of amides in organic and analytical chemistry, as well as in chemical biology, by explaining the formation of the amide infrared spectrum (Yan Ji et al., 2020).
Chemoselective Acetylation and Drug Synthesis
Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol to synthesize intermediates for antimalarial drugs, demonstrating the potential pharmaceutical applications of related chemical processes (Deepali B Magadum & G. Yadav, 2018). Similarly, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with potential anticancer properties, indicating the role of similar compounds in drug development (Gopal Sharma et al., 2018).
Antimicrobial Agents Development
Darwish et al. (2014) aimed to synthesize heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. This study highlights the potential of compounds like N-(3-aminophenyl)-N-methylacetamide in developing new antimicrobial agents (E. Darwish et al., 2014).
Vibrational Spectroscopy and Molecular Dynamics
Research on N-methylacetamide's structure and force field, as well as its interaction with water, contributes to a deeper understanding of the molecular dynamics and vibrational spectroscopy relevant to peptide and protein science. Andrushchenko et al. (2009) and Salamatova et al. (2018) provided insights into these aspects, revealing the solvent dependence of the N-methylacetamide structure and the phenomenon of hydrophobic collapse in its mixtures with water (V. Andrushchenko et al., 2009); (E. Salamatova et al., 2018).
Molecular Interactions and Drug Targeting
The synthesis and study of novel coordination complexes with antimicrobial and antioxidant activities further exemplify the application of N-(3-aminophenyl)-N-methylacetamide derivatives in creating compounds with health-related benefits, as explored by Chkirate et al. (2019) (K. Chkirate et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-aminophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPIVSEYIORPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442355 | |
| Record name | N-(3-aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-N-methylacetamide | |
CAS RN |
61679-27-4 | |
| Record name | N-(3-aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminophenyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

